3,7-Dimethylocta-2,6-dienyl 3-methylbutanoate
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Overview
Description
3,7-Dimethylocta-2,6-dienyl 3-methylbutanoate is an organic compound with the molecular formula C15H26O2. It is a type of ester formed from the reaction between an alcohol and a carboxylic acid. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-2,6-dienyl 3-methylbutanoate typically involves the esterification of 3,7-dimethylocta-2,6-dien-1-ol (geraniol) with 3-methylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and solvents is optimized to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-2,6-dienyl 3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Geranyl acetone or citral.
Reduction: Geraniol or nerol.
Substitution: Various esters or ethers depending on the nucleophile used.
Scientific Research Applications
3,7-Dimethylocta-2,6-dienyl 3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the flavor and fragrance industry to impart pleasant aromas to products.
Mechanism of Action
The mechanism of action of 3,7-Dimethylocta-2,6-dienyl 3-methylbutanoate involves its interaction with specific molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and leading to antimicrobial effects. It can also inhibit the growth of certain fungi by disrupting their cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Geranyl acetate: Similar in structure but has an acetate group instead of a 3-methylbutanoate group.
Neryl acetate: An isomer of geranyl acetate with a different spatial arrangement of atoms.
Geranyl isovalerate: Similar structure but with an isovalerate group instead of a 3-methylbutanoate group.
Uniqueness
3,7-Dimethylocta-2,6-dienyl 3-methylbutanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its pleasant fragrance and potential biological activities make it valuable in various applications .
Properties
IUPAC Name |
3,7-dimethylocta-2,6-dienyl 3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,9,13H,6,8,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUKTGNMIRUIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC=C(C)CCC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861729 |
Source
|
Record name | 3,7-Dimethylocta-2,6-dien-1-yl 3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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